1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4,5-dichlorobenzenesulfonyl chloride and 2-ethoxyphenylpiperazine.
Reaction Conditions: The sulfonyl chloride is reacted with the piperazine derivative under controlled conditions, often in the presence of a base such as triethylamine, to form the desired sulfonyl piperazine compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 1-(2-Bromo-4,5-difluorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
Uniqueness
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O3S/c1-2-26-17-6-4-3-5-16(17)22-7-9-23(10-8-22)27(24,25)18-12-15(21)14(20)11-13(18)19/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNBKCALEMMFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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